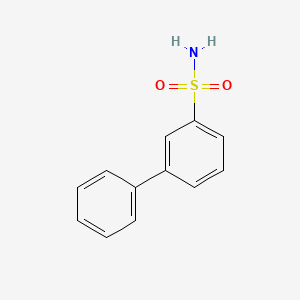

3-Phenylbenzenesulfonamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-phenylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c13-16(14,15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLSCCZSKWRLSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Chemical Transformations of 3 Phenylbenzenesulfonamide and Its Derivatives

Direct Synthesis Routes to 3-Phenylbenzenesulfonamide Core Structure

The direct construction of the this compound core relies on established and robust chemical reactions. These methods are foundational for producing the parent compound, which can then be further modified.

The most traditional and widely employed method for the laboratory synthesis of sulfonamides is the reaction of a sulfonyl chloride with an amine or ammonia. nih.govresearchgate.net In the case of this compound, this involves the reaction of 3-phenylbenzenesulfonyl chloride with ammonia. This reaction is typically efficient and proceeds to completion. rsc.org The necessary 3-phenylbenzenesulfonyl chloride can be prepared from 3-phenylbenzoic acid through a series of reactions.

Alternative conventional approaches to forming the biaryl system or the sulfonamide bond include transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an aryl halide and an arylboronic acid, is a powerful tool for forming carbon-carbon bonds. kashanu.ac.irresearchgate.nettcichemicals.com In a potential synthetic route to this compound, 3-bromobenzenesulfonamide could be coupled with phenylboronic acid. This reaction typically utilizes a palladium catalyst and a base.

Another classical method for forming carbon-nitrogen or carbon-oxygen bonds is the Ullmann condensation, which involves the copper-promoted reaction of an aryl halide with an amine, alcohol, or thiol. wikipedia.orgwikipedia.orgorganic-chemistry.orgmdpi.com While traditionally requiring harsh conditions such as high temperatures, modern modifications have made this reaction more versatile. wikipedia.orgmdpi.com A possible application for the synthesis of the this compound core could involve a copper-catalyzed reaction, though this is less common than the sulfonyl chloride-amine route.

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. The high exothermicity of certain reaction steps, such as the nitration of precursors, is a major safety concern. wikipedia.org Process safety management involves a thorough evaluation of thermal and reaction hazards to prevent runaway reactions. organic-chemistry.org

Purification is another critical aspect of industrial-scale production. While laboratory-scale purification often relies on chromatography, large-scale operations typically employ more economical methods like recrystallization. acs.org The choice of solvent and crystallization conditions is crucial for obtaining a product with high purity and desirable physical properties, such as being free-flowing and stable for storage and further processing. researchgate.netgoogle.com For aromatic sulfonamides, recrystallization from solvents like methanol or propanol, sometimes with the addition of water, is a common practice. nih.govresearchgate.net Micronization techniques may also be employed to achieve a specific particle size distribution. mdpi.com

Advanced Synthetic Strategies for Novel this compound Derivatives

To explore the structure-activity relationships of this compound derivatives, advanced synthetic methods are employed to introduce a wide range of functional groups and structural motifs. These modern techniques offer advantages in terms of efficiency, selectivity, and environmental impact.

Electrochemical synthesis has emerged as a green and powerful tool for the formation of sulfonamides, offering an alternative to traditional methods that often rely on harsh reagents. chemistryworld.com One approach involves the oxidative coupling of thiols and amines. nih.govacs.orgtue.nlnih.gov This method is driven by electricity and avoids the need for sacrificial chemical oxidants. nih.govacs.orgtue.nl The reaction typically proceeds through the anodic oxidation of a thiol to a disulfide, followed by the oxidation of the amine to a radical cation, which then reacts to form the sulfonamide. acs.orgnih.gov

Another innovative electrochemical method allows for the direct synthesis of sulfonamides from non-prefunctionalized arenes, sulfur dioxide (SO₂), and amines. nih.govnih.gov This process involves the direct anodic oxidation of the aromatic compound to a radical cation, which then reacts with an in-situ formed amidosulfinate intermediate. nih.gov This approach is highly convergent and atom-economical. nih.gov

| Starting Materials | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Thiophenol, Cyclohexylamine | C anode/Fe cathode, Me₄NBF₄, CH₃CN/HCl | N-Cyclohexylbenzenesulfonamide | 75 | tue.nl |

| 4-Methylthiophenol, Cyclohexylamine | C anode/Fe cathode, Me₄NBF₄, CH₃CN/HCl | N-Cyclohexyl-4-methylbenzenesulfonamide | 78 | tue.nl |

| 4-Chlorothiophenol, Cyclohexylamine | C anode/Fe cathode, Me₄NBF₄, CH₃CN/HCl | N-Cyclohexyl-4-chlorobenzenesulfonamide | 85 | tue.nl |

| 1,2,3-Trimethoxybenzene, Morpholine, SO₂ | BDD anode, HFIP/MeCN | 4-Morpholinosulfonyl-1,2,3-trimethoxybenzene | 85 | nih.gov |

| 1,3-Dimethoxybenzene, Morpholine, SO₂ | BDD anode, HFIP/MeCN | 4-Morpholinosulfonyl-1,3-dimethoxybenzene | 76 | nih.gov |

Transition metal-catalyzed reactions are indispensable in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgrsc.orgresearchgate.net This reaction is a powerful method for the formation of carbon-carbon bonds and has been applied to the synthesis of various alkynyl-substituted aromatic compounds. wikipedia.orgrsc.orgresearchgate.net In the context of this compound derivatives, the Sonogashira coupling can be used to introduce alkynyl groups onto the aromatic rings of the core structure. For instance, a 3-halobenzenesulfonamide derivative could be coupled with a terminal alkyne to afford a 3-alkynylbenzenesulfonamide derivative. The reaction typically employs a palladium(0) catalyst, a copper(I) co-catalyst, and a base in an organic solvent. rsc.orgresearchgate.net

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | Ionic Liquid | 95 | beilstein-journals.org |

| 4-Iodotoluene | Phenylacetylene | 5% Pd on Alumina, 0.1% Cu₂O on Alumina | - | DMA | 60 | rsc.org |

| 2,5-Diiodo-N-morpholinebenzamide | Phenylacetylene | Pd₂(dba)₃, CuI, PPh₃ | iPr₂NH | DMSO | 60 | scielo.org.mx |

| 3-Iodopyridine | Phenylacetylene | 5% Pd on Alumina, 0.1% Cu₂O on Alumina | - | DMA | 65 | rsc.org |

Catalytic Approaches in this compound Derivative Synthesis

Application of Nanocatalysts in Sulfonamide Preparation

The synthesis of sulfonamides has been significantly advanced by the advent of nanocatalysis, which offers advantages such as high efficiency, catalyst recyclability, and milder reaction conditions. Various magnetic nanoparticles have been developed as robust catalysts for the synthesis of sulfonamide derivatives.

One notable example is the use of a copper ferrite silica magnetic nanocatalyst (CuFe2O4@SiO2) for the reaction of p-toluenesulfonyl chloride with various amines. biolmolchem.com This catalyst demonstrates good structural stability and can be easily recovered and reused. biolmolchem.com The reactions are typically carried out in a solvent like polyethylene glycol (PEG) at elevated temperatures, affording the desired sulfonamides in high yields. biolmolchem.com

Another effective catalyst system involves a copper (II) complex immobilized on magnetic iron oxide nanoparticles (MNPs-MA@Cu). This catalyst, in the presence of sodium thiosulfate (Na2S2O3) as a reducing agent, facilitates the synthesis of a wide range of aromatic sulfonamides in water, with products obtained in good to excellent yields. The magnetic nature of the catalyst allows for simple separation using an external magnet and repeated use without significant loss of activity.

Furthermore, a novel and environmentally friendly approach utilizes a marine sponge/CuO nanocrystal as a natural and efficient catalyst for the sulfonylation of amines with p-chlorobenzene sulfonyl chloride. This method proceeds under mild conditions in acetonitrile (CH3CN) and is applicable to a broad range of aromatic and aliphatic amines, providing good to excellent yields. A key advantage of this protocol is the absence of a strong base.

The table below summarizes the application of various nanocatalysts in the preparation of sulfonamides, highlighting the reaction conditions and yields.

| Catalyst | Reactants | Solvent | Temperature (°C) | Yield (%) |

| CuFe2O4@SiO2 | p-toluenesulfonyl chloride, amine derivatives | PEG | 100 | High |

| MNPs-MA@Cu | Aromatic sulfonyl chlorides, amines | Water | - | Good to Excellent |

| Marine Sponge/CuO | p-chlorobenzene sulfonyl chloride, amines | CH3CN | Room Temperature | 75-93 |

| Fe3O4@SiO2-Picolylamine-Pd | Aryl halides, SO2 source, amines | - | - | Excellent |

Data compiled from multiple research findings. biolmolchem.comjsynthchem.comjsynthchem.com

Organocatalysis in Stereoselective Transformations

Organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, and its application in the stereoselective transformations of sulfonamides has led to significant advancements in preparing enantioenriched compounds. These catalysts, being metal-free, offer a greener alternative to traditional metal-based catalysts.

A novel squaramide-sulfonamide organocatalyst has been developed for asymmetric direct vinylogous aldol reactions. acs.org This catalyst, bearing both squaramide and sulfonamide motifs, acts as a multiple hydrogen-bond donor and efficiently catalyzes the reaction between various aldehydes and furan-2(5H)-one. The corresponding anti-aldol products are obtained with high to excellent enantioselectivities. The chiral sulfonamide unit within the catalyst is crucial for achieving high stereoselectivity. acs.org

In another approach, pentanidium-based organocatalysis has been successfully employed for the enantioselective sulfur alkylation of sulfenamides to synthesize chiral sulfilimines. nih.gov This methodology exhibits exclusive chemoselectivity for the sulfur atom over the nitrogen atom and provides a wide range of enantioenriched sulfilimines in excellent yields and with high enantiocontrol. The reaction proceeds under mild conditions and is tolerant of a broad scope of substrates, making it suitable for the late-stage modification of complex molecules, including drugs like celecoxib and valdecoxib. nih.gov

The following table provides an overview of organocatalytic stereoselective transformations involving sulfonamide derivatives.

| Organocatalyst Type | Reaction Type | Substrates | Stereoselectivity (ee %) |

| Squaramide-Sulfonamide | Asymmetric direct vinylogous aldol reaction | Aldehydes, furan-2(5H)-one | High to Excellent |

| Pentanidium-based | Enantioselective sulfur alkylation of sulfenamides | Aryl sulfenamides, alkylating agents | up to 93 |

ee % refers to enantiomeric excess. Data sourced from studies on organocatalytic reactions. acs.orgnih.gov

Chemoselective Aromatic Substitution: Dinitrification of N-Phenylbenzenesulfonamide

Chemoselective aromatic substitution reactions are crucial for the functionalization of specific positions on aromatic rings within a molecule, without affecting other reactive sites. A notable example is the dinitrification of N-phenylbenzenesulfonamide to synthesize N-(2,4-dinitrophenyl)benzenesulfonamide. This transformation introduces two nitro groups onto the N-phenyl ring, a valuable modification for further synthetic applications. researchgate.net

A practical and highly efficient method for this dinitrification has been developed, showcasing excellent chemoselectivity. researchgate.net Additionally, a metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide has been reported, leading to the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives. rsc.orgconsensus.app This one-pot synthesis is characterized by its high chemoselectivity and compatibility with various functional groups. The process utilizes inexpensive and insensitive nitrating reagents such as copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) and iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O). rsc.org

Reactivity and Functional Group Transformations of this compound

The chemical reactivity of this compound is dictated by the sulfonamide moiety and the two aromatic rings. This section explores the oxidation and reduction reactions of the sulfonamide group, as well as nucleophilic and electrophilic substitution reactions on the aromatic rings.

Oxidation Reactions of the Sulfonamide Moiety

The sulfur atom in the sulfonamide group of this compound is in a high oxidation state (+6), making it generally resistant to further oxidation. However, the sulfonamide functional group can participate in oxidative reactions under specific conditions. For instance, electrochemical methods have been employed for the oxidative coupling of thiols and amines to form sulfonamides, a process that involves the oxidation of intermediate species. nih.govacs.org

A more common transformation is the oxidation of the carbon adjacent to the sulfonamide nitrogen. For example, sulfonamides can be oxidized to N-sulfonylimines using reagents like N-hydroxyphthalimide under mild conditions. researchgate.net This reaction provides a pathway to further functionalize the sulfonamide at the nitrogen atom.

Reduction Pathways of this compound and its Analogues

The sulfonamide linkage is generally stable but can be cleaved under reductive conditions. Strong reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the sulfonamide group, cleaving the sulfur-nitrogen bond to yield the corresponding amine and a reduced sulfur species.

More recent developments include light-driven reductive cleavage of sulfonamides. A practical method utilizing thioureas as organophotocatalysts in the presence of a reducing agent like tetrabutylammonium borohydride allows for the efficient cleavage of the N-S bond under mild reaction conditions. researchgate.net This photocatalytic approach is tolerant of a variety of substrates.

In the context of cyclic sulfonamides, a double reductive cleavage of both the N–S and C–S bonds has been achieved using a combination of magnesium and methanol (Mg-MeOH). nih.gov This method provides a route to reductively remove the sulfonyl group from certain cyclic sulfonamides without the need for harsh conditions.

Nucleophilic and Electrophilic Substitution Reactions on Aromatic Rings

The two aromatic rings of this compound are susceptible to both nucleophilic and electrophilic substitution reactions, allowing for a wide range of derivatizations.

Electrophilic Aromatic Substitution: The benzenesulfonamide (B165840) group is generally considered a deactivating group and a meta-director for electrophilic aromatic substitution on the phenyl ring to which it is attached. Conversely, the phenyl group attached to the nitrogen atom can be activated or deactivated depending on the electronic nature of the sulfonamide group. The -NH- bridge can act as an ortho, para-director. For instance, the nitration of N-phenylbenzenesulfonamide can lead to substitution on the N-phenyl ring. rsc.org A metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide has been developed to synthesize N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives, demonstrating the feasibility of electrophilic substitution on the N-phenyl ring. rsc.org

Nucleophilic Aromatic Substitution: While less common than electrophilic substitution on electron-rich aromatic rings, nucleophilic aromatic substitution (SNAr) can occur on the aromatic rings of this compound, particularly if they are substituted with strong electron-withdrawing groups. For SNAr to proceed, a good leaving group (typically a halide) must be present on the aromatic ring, and the ring must be activated by electron-withdrawing groups, often positioned ortho or para to the leaving group. This type of reaction allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, onto the aromatic core.

Further Derivatization via Schiff Base Formation and Heterocyclization

The chemical framework of benzenesulfonamides serves as a versatile scaffold for the synthesis of more complex molecules, particularly heterocyclic systems. A crucial synthetic strategy involves the initial formation of a Schiff base (azomethine) from an amino-substituted benzenesulfonamide, which then acts as a key intermediate for subsequent cyclization reactions. This pathway allows for the introduction of a wide array of heterocyclic rings, significantly expanding the chemical diversity of the parent sulfonamide. The foundational step in this sequence is the condensation of an aminobenzenesulfonamide derivative with an aldehyde or ketone. For instance, 3-aminobenzenesulfonamide is a common starting material for these transformations mdpi.com.

The general synthesis of Schiff bases involves the reaction of the primary amino group of the sulfonamide with a carbonyl compound, typically an aromatic aldehyde. This reaction is usually carried out under reflux in a solvent such as ethanol or methanol, often with a catalytic amount of acid nih.govnih.gov. The resulting imine functionality (-C=N-) is then primed for intramolecular cyclization or for reaction with a third component to build the heterocyclic ring.

Cyclization to Thiazolidin-4-ones

A prevalent transformation of sulfonamide-derived Schiff bases is their conversion into 4-thiazolidinone derivatives. This is achieved through a cyclocondensation reaction with α-mercaptoacetic acid (thioglycolic acid). The reaction involves the nucleophilic attack of the thiol group on the imine carbon, followed by an intramolecular cyclization with the elimination of a water molecule to form the five-membered thiazolidinone ring orientjchem.orgderpharmachemica.com. The reaction is typically conducted by refluxing the Schiff base and thioglycolic acid in a solvent like acetone or toluene orientjchem.orgresearchgate.net.

The synthesis involves two main steps:

Schiff Base Formation : Condensation of an aminobenzenesulfonamide with a substituted aromatic aldehyde.

Cyclocondensation : Reaction of the resulting Schiff base with thioglycolic acid to yield the 2,3-disubstituted-4-thiazolidinone.

| Starting Amine | Aldehyde | Schiff Base Intermediate | Cyclizing Agent | Final Heterocyclic Product | Reference |

|---|---|---|---|---|---|

| 3-Aminobenzenesulfonamide | Vanillin (4-hydroxy-3-methoxybenzaldehyde) | (E)-4-hydroxy-3-methoxy-N-(3-sulfamoylbenzylidene)aniline | Thioglycolic Acid | 3-(3-Sulfamoylphenyl)-2-(4-hydroxy-3-methoxyphenyl)thiazolidin-4-one | orientjchem.org |

| Sulfadiazine (4-amino-N-(pyrimidin-2-yl)benzenesulfonamide) | 4-Aminoacetophenone | 4-((1-(4-aminophenyl)ethylidene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide | Thioglycolic Acid | 4-(2-(4-aminophenyl)-2-methyl-4-oxothiazolidin-3-yl)-N-(pyrimidin-2-yl)benzenesulfonamide | researchgate.net |

| 5-Amino-1H-imidazole-4-carboxamide | Benzaldehyde | 5-((Benzylidene)amino)-1H-imidazole-4-carboxamide | Thioglycolic Acid | 5-((2-Phenyl-4-oxothiazolidin-3-yl)amino)-1H-imidazole-4-carboxamide | derpharmachemica.com |

Cyclization to Imidazoles

Benzenesulfonamide moieties can also be incorporated into imidazole (B134444) rings. A synthetic route starting from 3-aminobenzenesulfonamide has been developed to produce functionalized imidazole derivatives. This multi-step synthesis begins with the reaction of 3-aminobenzenesulfonamide with a 2-bromoacetophenone derivative to form an α-aminoketone intermediate. This intermediate then reacts with a thiocyanate salt (e.g., KSCN) to undergo cyclization, forming a 2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzenesulfonamide. The thioxo group can be further alkylated to yield various 2-(alkylthio)imidazole derivatives mdpi.com.

The key steps are:

N-Alkylation : Reaction of 3-aminobenzenesulfonamide with a substituted 2-bromoacetophenone.

Cyclization : Treatment of the resulting aminoketone with potassium thiocyanate to form the 2-thioxoimidazole ring.

S-Alkylation : Further reaction with an alkyl halide to introduce a side chain on the sulfur atom.

| Starting Sulfonamide | Reagent 1 | Reagent 2 | Intermediate | Final Heterocyclic Product | Reference |

|---|---|---|---|---|---|

| 3-Aminobenzenesulfonamide | 2-Bromo-1-(4-bromophenyl)ethan-1-one | KSCN | 3-((2-(4-Bromophenyl)-2-oxoethyl)amino)benzenesulfonamide | 3-(4-(4-Bromophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzenesulfonamide | mdpi.com |

| 3-Aminobenzenesulfonamide | 2-Bromo-1-phenylethan-1-one | KSCN | 3-((2-Oxo-2-phenylethyl)amino)benzenesulfonamide | 3-(4-Phenyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzenesulfonamide | mdpi.com |

Synthesis of Pyrazole and Pyrimidine Derivatives

The synthesis of pyrazole and pyrimidine heterocycles containing a sulfonamide group often proceeds through versatile intermediates such as enaminones, which are structurally related to Schiff bases. For example, N,N-diethyl-4-(3-(dimethylamino)acryloyl)benzenesulfonamide can be used as a key building block scirp.org.

Pyrazoles : The reaction of this enaminone with hydrazine hydrate in a mixture of ethanol and acetic acid under reflux leads to the formation of a pyrazole ring through cyclocondensation, yielding 4-(1H-pyrazol-3-yl)-N,N-diethylbenzenesulfonamide scirp.org.

Pyrimidines : The same enaminone intermediate can be reacted with various binucleophiles to form pyrimidine rings. For instance, reaction with guanidine hydrochloride or thiourea in the presence of sodium ethoxide yields the corresponding 2-amino- or 2-mercaptopyrimidine derivatives fused to the benzenesulfonamide core scirp.org.

| Enaminone Precursor | Cyclizing Reagent | Resulting Heterocycle | Final Product Name | Reference |

|---|---|---|---|---|

| N,N-diethyl-4-(3-(dimethylamino)acryloyl)benzenesulfonamide | Hydrazine Hydrate | Pyrazole | 4-(1H-Pyrazol-3-yl)-N,N-diethylbenzenesulfonamide | scirp.org |

| N,N-diethyl-4-(3-(dimethylamino)acryloyl)benzenesulfonamide | Guanidine Hydrochloride | Pyrimidine | 4-(2-Aminopyrimidin-4-yl)-N,N-diethylbenzenesulfonamide | scirp.org |

| N,N-diethyl-4-(3-(dimethylamino)acryloyl)benzenesulfonamide | Thiourea | Pyrimidine | N,N-Diethyl-4-(2-mercaptopyrimidin-4-yl)benzenesulfonamide | scirp.org |

These synthetic routes highlight the utility of Schiff bases and related intermediates in generating a diverse library of heterocyclic compounds anchored to a benzenesulfonamide framework, enabling extensive exploration of their chemical and biological properties.

Iii. Structural Elucidation and Advanced Characterization of 3 Phenylbenzenesulfonamide

Spectroscopic Analysis for Structural Confirmation

Spectroscopy provides a powerful, non-destructive means to probe the molecular framework of 3-Phenylbenzenesulfonamide, with each technique offering unique insights into its constituent atoms and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework. For sulfonamides, including this compound, ¹H and ¹³C NMR spectra offer unambiguous evidence for the proposed structure. rsc.orgresearchgate.net In the ¹H NMR spectrum of a related compound, N-phenylmethanesulfonamide, the protons on the phenyl ring attached to the nitrogen atom typically appear as a multiplet in the aromatic region, while the sulfonamide N-H proton often presents as a broad singlet. rsc.org The chemical shifts and coupling constants of the aromatic protons on the phenylbenzenesulfonyl group provide clear evidence for the 1,3-disubstitution pattern.

Similarly, the ¹³C NMR spectrum corroborates the structure by revealing the number of unique carbon environments. The carbons of the two distinct phenyl rings and the carbon atoms directly bonded to the sulfonyl group and the nitrogen atom exhibit characteristic chemical shifts. For instance, in N-(3-Methoxyphenyl)-4-methylbenzenesulfonamide, the aromatic carbons span a range of approximately 114 to 144 ppm. rsc.org

Interactive Table: Representative NMR Data for Phenylbenzenesulfonamide Analogs

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | Source |

| N-Phenylmethanesulfonamide | CDCl₃ | 7.35 (t, J=8.0 Hz, 2H), 7.24 (d, J=8.0 Hz, 2H), 7.19 (t, J=7.4 Hz, 1H), 6.97 (s, 1H), 3.01 (s, 3H) | 136.9, 129.7, 125.4, 120.9, 39.2 | rsc.org |

| 4-chloro-N-phenylbenzenesulfonamide | CDCl₃ | 7.72 (d, J=8.4 Hz, 2H), 7.39 (d, J=8.4 Hz, 2H); 7.27-7.22 (m, 3H), 7.15-7.08 (m, 3H) | 139.7, 137.4, 136.1, 129.5, 129.4, 128.7, 125.8, 121.9 | rsc.org |

| 3-methyl-N-phenylbenzenesulfonamide | CDCl₃ | 7.65 – 7.56 (m, 2H), 7.31 (d, J = 6.8 Hz, 2H), 7.23 (t, J = 7.7 Hz, 2H), 7.14 (s, 1H), 7.09 (d, J = 7.6 Hz, 3H), 2.34 (s, 3H) | 139.38, 138.92, 136.60, 133.94, 129.40, 128.98, 127.71, 125.42, 124.51, 121.67, 21.41 | rsc.org |

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the characteristic functional groups within this compound. researchgate.netnih.gov The sulfonamide group exhibits distinctive vibrational modes. The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear as strong bands in the FTIR spectrum. researchgate.net For example, in N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, a related compound, a strong band is observed at 1345 cm⁻¹ corresponding to the S=O stretching vibration.

The N-H stretching vibration of the sulfonamide group is also a key diagnostic peak, generally appearing as a sharp band in the region of 3200-3300 cm⁻¹. The C-N and S-N stretching vibrations, as well as the various bending and out-of-plane deformation modes of the aromatic rings, further contribute to the unique vibrational fingerprint of the molecule. researchgate.netresearchgate.net Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and the non-polar bonds, aiding in a comprehensive vibrational assignment. researchgate.netnih.gov

Interactive Table: Key Vibrational Frequencies for Phenylbenzenesulfonamide Analogs

| Compound | Technique | Key Vibrational Frequencies (cm⁻¹) | Assignment | Source |

| N-[3-(Trifluoromethyl)phenyl]benzenesulfonamide | IR | 3250 | N-H stretch | |

| N-[3-(Trifluoromethyl)phenyl]benzenesulfonamide | IR | 1345 | S=O stretch | |

| N-[3-(Trifluoromethyl)phenyl]benzenesulfonamide | IR | 1160 | C-F stretch | |

| 2-amino-N-(3-fluorophenyl)benzenesulfonamide | IR | 3494, 3393, 3219 | N-H stretches | rsc.org |

| 2-amino-N-(3-fluorophenyl)benzenesulfonamide | IR | 1610, 1478 | Aromatic C=C stretches | rsc.org |

| 2-amino-N-(3-fluorophenyl)benzenesulfonamide | IR | 1129 | S=O stretch | rsc.org |

Mass spectrometry (MS) is a crucial analytical tool for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. Under electron ionization (EI), the molecule typically undergoes fragmentation, producing a series of characteristic ions. nist.gov The molecular ion peak (M⁺) confirms the molecular weight of the compound.

Common fragmentation pathways for sulfonamides involve cleavage of the S-N and S-C bonds. researchgate.net This can lead to the formation of ions corresponding to the phenylsulfonyl group and the phenylamino (B1219803) moiety. The fragmentation pattern serves as a molecular fingerprint, aiding in the confirmation of the compound's identity and the elucidation of its structure. evitachem.comlibretexts.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. rsc.org

Crystallographic Studies and Solid-State Structure Analysis

Single-crystal X-ray diffraction analysis of compounds structurally similar to this compound reveals key geometric parameters. For instance, in N-[3-(Prop-1-yn-1-yl)phenyl]benzenesulfonamide, the sulfur atom adopts a nearly ideal tetrahedral geometry. ucr.ac.cr The dihedral angle between the two phenyl rings is a significant conformational parameter. In the aforementioned propynyl-substituted analog, this angle is 62.15 (19)°. ucr.ac.cr In 2,5-Dimethoxy-N-phenylbenzenesulfonamide, the dihedral angle between the benzene (B151609) rings is 89.17 (9)°. iucr.org

Interactive Table: Selected Crystallographic Data for Phenylbenzenesulfonamide Analogs

| Compound | Crystal System | Space Group | Dihedral Angle between Rings (°) | Key Feature | Source |

| N-[3-(Prop-1-yn-1-yl)phenyl]benzenesulfonamide | Monoclinic | Cc | 62.15 (19) | Three-dimensional network via N—H···O and C—H···O hydrogen bonds. | ucr.ac.cr |

| 2,5-Dimethoxy-N-phenylbenzenesulfonamide | Monoclinic | P2₁/n | 89.17 (9) | Inversion dimers linked by pairs of N—H···O(S) hydrogen bonds. | iucr.org |

| 4-Bromo-N-(4-bromophenyl)benzenesulfonamide | Monoclinic | P2₁/c | 38.5 (2) | Infinite chains formed by N—H···O hydrogen bonds. | researchgate.net |

| 3-Nitro-N-phenyl-4-(phenylamino)benzenesulfonamide | Monoclinic | P2₁/c | 48.3 (1) and 77.8 (1) | Dimers formed via N-H···O hydrogen bonds. | researchgate.net |

Hydrogen bonding plays a pivotal role in the solid-state structure of this compound and its derivatives. blogspot.com The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O). In the crystal structures of many related sulfonamides, intermolecular N—H···O hydrogen bonds are a recurring and dominant motif, often linking molecules into chains or dimers. iucr.orgresearchgate.netnih.gov

Iv. Theoretical and Computational Chemistry Applied to 3 Phenylbenzenesulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key characteristics that govern the behavior of 3-Phenylbenzenesulfonamide.

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. nih.gov For N-phenylbenzenesulfonamide (NPBS), a closely related compound, DFT calculations, particularly using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), have been employed to optimize the molecular geometry and predict various properties. nih.govresearchgate.net These calculations provide theoretical values for bond lengths and angles that are often in good agreement with experimental data obtained from X-ray diffraction. nih.govsinop.edu.tr The stability of the molecule, stemming from hyperconjugative interactions and charge delocalization, can also be effectively analyzed using DFT. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. ossila.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. nih.gov

For N-phenylbenzenesulfonamide, theoretical calculations have determined the energies of these frontier orbitals. The HOMO is primarily located over the phenyl ring, while the LUMO is distributed across the benzenesulfonamide (B165840) portion of the molecule. This distribution suggests that the initial electronic transitions are of the π→π* type. The calculated HOMO-LUMO energy gap provides insight into the charge transfer interactions that can occur within the molecule. nih.gov

Table 1: Frontier Molecular Orbital Energies for N-Phenylbenzenesulfonamide

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.82 |

| ELUMO | -1.14 |

| Energy Gap (ΔE) | 5.68 |

Data calculated using DFT/B3LYP/6-31G(d,p) method.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map uses a color scale to represent the electrostatic potential on the electron density surface. wolfram.com Regions with negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and are favorable sites for nucleophilic attack. researchgate.netwolfram.com

In N-phenylbenzenesulfonamide, the MEP analysis shows that the most negative potential is concentrated around the oxygen atoms of the sulfonyl group, indicating these are the primary sites for electrophilic interaction. The area around the N-H group also shows negative potential. Conversely, the hydrogen atoms of the phenyl rings exhibit a positive potential, making them susceptible to nucleophilic attack. nih.gov This information is critical for understanding how the molecule might interact with biological receptors or other chemical species. researchgate.net

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide a quantitative measure of a molecule's reactivity. nih.govarxiv.org Key descriptors include chemical hardness (η) and the electrophilicity index (ω).

Chemical Hardness (η) : This descriptor measures the resistance of a molecule to changes in its electron distribution. It is calculated as half the energy difference between the HOMO and LUMO (η = (ELUMO - EHOMO)/2). A larger HOMO-LUMO gap corresponds to greater hardness, indicating higher stability and lower reactivity. researchgate.net

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. nih.govarxiv.org It is defined based on the chemical potential (μ) and chemical hardness (η) as ω = μ²/2η, where μ ≈ (EHOMO + ELUMO)/2. A higher electrophilicity index indicates a greater capacity to act as an electrophile. arxiv.org

These descriptors are instrumental in conceptual DFT and are frequently used to analyze and predict chemical reactivity. nih.gov

Table 2: Calculated Reactivity Descriptors for N-Phenylbenzenesulfonamide

| Descriptor | Definition | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.82 |

| Electron Affinity (A) | -ELUMO | 1.14 |

| Chemical Potential (μ) | (EHOMO+ELUMO)/2 | -3.98 |

| Chemical Hardness (η) | (ELUMO-EHOMO)/2 | 2.84 |

| Electrophilicity Index (ω) | μ²/2η | 2.78 |

Data derived from DFT calculations. nih.gov

The Hartree-Fock (HF) method is a foundational ab initio approach in computational chemistry that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.orgnumberanalytics.com It provides a qualitative understanding of the electronic structure by solving a set of one-electron equations in an iterative, self-consistent field (SCF) procedure. wikipedia.orgusp.br While DFT methods generally offer better quantitative accuracy by including some electron correlation effects, HF remains a valuable tool, often serving as a starting point for more complex calculations. wisc.edu In some cases, such as for certain sulfonamide derivatives, bond lengths calculated by the HF method have shown better agreement with experimental data than those from DFT/B3LYP calculations. researchgate.net The HF method is also utilized for calculating properties like HOMO and LUMO energies and molecular electrostatic potential maps, providing a baseline for comparison with other computational techniques. scirp.org

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Molecular Modeling and Simulation in Ligand-Target Interactions

Molecular modeling techniques, particularly molecular docking, are essential for studying how a ligand like this compound might bind to a biological target, such as an enzyme or receptor. nih.govscirp.org These structure-based drug design methods predict the preferred orientation and conformation of a ligand within the binding site of a protein. nih.gov

For benzenesulfonamide derivatives, molecular docking studies have been crucial in elucidating their interaction mechanisms with enzymes like carbonic anhydrase. nih.gov The simulations reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site. For instance, the sulfonamide moiety is often involved in critical hydrogen bonding that anchors the inhibitor within the pocket. chemrxiv.org By combining docking with molecular dynamics (MD) simulations, the stability of the predicted protein-ligand complex can be assessed over time, providing a more dynamic and realistic view of the binding event. scirp.org These computational approaches are invaluable for rational drug design, helping to identify and optimize potential inhibitors based on their predicted binding affinity and interaction patterns. nih.gov

Molecular Docking for Binding Mode Prediction in Biological Systems

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein, to form a stable complex. This method is instrumental in understanding the binding modes of this compound derivatives at the atomic level and predicting their binding affinities. The outcomes are often expressed as a docking score or binding energy, typically in kcal/mol.

In studies involving derivatives of the benzenesulfonamide scaffold, molecular docking has been successfully employed to elucidate potential mechanisms of action. For instance, in the investigation of novel N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-aryl)thioureido)benzenesulfonamides as antimycobacterial agents, molecular docking was used to predict their binding mode within the active site of M. tuberculosis enoyl reductase (InhA). nih.gov The docking protocol was validated by redocking a known co-crystallized ligand, which achieved a low root mean standard deviation (RMSD) of 0.39 Å, indicating the reliability of the docking procedure. nih.gov The most promising compounds from the study demonstrated binding interactions with key residues like MET98, similar to the co-crystallized ligand. nih.gov

Similarly, molecular docking studies on sulfonamide derivatives as potential inhibitors of SARS-CoV-2 main protease (Mpro) have revealed specific binding interactions. These studies show that the sulfonamide derivatives can form multiple hydrogen bonds and hydrophobic interactions with crucial amino acid residues in the active site of the protease, such as GLY143, CYS145, and HIS41. nih.gov

The versatility of the benzenesulfonamide structure, including this compound, makes it a valuable scaffold for designing molecules that can be evaluated through molecular docking against a variety of biological targets. For example, derivatives have been docked against targets like KSHV thymidylate synthase to explore their potential as antitumor agents. researchgate.net

Table 1: Examples of Molecular Docking Studies on Benzenesulfonamide Derivatives

| Biological Target | Ligand Type | Key Findings | Reference |

| M. tuberculosis enoyl reductase (InhA) | N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-aryl)thioureido)benzenesulfonamides | Predicted binding to MET98 in the active site, similar to a known inhibitor. | nih.gov |

| SARS-CoV-2 Main Protease (Mpro) | Sulfonamide derivatives | Formation of hydrogen bonds with GLY143, CYS145, and HIS41. | nih.gov |

| KSHV Thymidylate Synthase | Isoxazolyl-phenyl benzenesulfonamide derivatives | Evaluation of potential interactions for antitumor activity. | researchgate.net |

| Acetylcholinesterase, α-glucosidase, Glutathione S-transferase | Benzenesulfonamide derivatives | Identification of key binding interactions for inhibitory activity. | researchgate.net |

In Silico Studies of Ligand-Receptor Selectivity

In silico methods are not only used to predict binding modes but also to understand and predict the selectivity of a ligand for different but related receptors. This is particularly important in drug discovery to minimize off-target effects. For the benzenesulfonamide class of compounds, computational approaches can help rationalize why a particular derivative binds more strongly to one receptor subtype over another.

The challenge of achieving receptor subtype selectivity is significant, as many receptors share a high degree of similarity in their binding sites. nih.govnih.gov Computational studies can reveal subtle differences in the receptor's secondary binding pockets that can be exploited to design more selective ligands. nih.govnih.gov For example, in the context of dopamine (B1211576) receptors, in silico modeling has been used to rationalize the selectivity of ligands for the D3 receptor over the D2 receptor. nih.govnih.gov By analyzing the docked poses of ligands in different receptor subtypes, researchers can identify key interactions that confer selectivity.

While specific in silico selectivity studies focusing solely on this compound are not extensively detailed in the provided context, the principles applied to other sulfonamides are directly relevant. The structural simplicity of this compound, with its two phenyl rings and sulfonamide linker, provides a foundational scaffold. Modifications to the phenyl rings can be systematically explored through computational models to predict how these changes would affect binding and selectivity across a panel of related receptors.

The process often involves comparing the binding energies and interaction patterns of a ligand across different receptor models. A ligand that shows a significantly lower binding energy for one receptor over others is predicted to be selective. These in silico predictions then guide the synthesis and experimental testing of the most promising candidates, creating an efficient feedback loop in the drug discovery process. nih.govnih.gov

Prediction of Physicochemical Parameters (e.g., Lipophilicity)

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Computational methods are widely used to predict these properties, offering a rapid and cost-effective alternative to experimental measurements. For this compound and its derivatives, key parameters like lipophilicity (log P), solubility, and polar surface area (PSA) can be estimated.

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (log P), is a crucial parameter that influences a molecule's ability to cross cell membranes. researchgate.netacs.org Various computational methods, from atom-based to fragment-based approaches, are available to calculate log P. researchgate.net These methods rely on large datasets of experimentally determined log P values to derive atomic or fragmental contributions. researchgate.net

Other important physicochemical descriptors that can be predicted computationally include:

Molecular Weight (MW): A fundamental property influencing bioavailability.

Polar Surface Area (PSA): This parameter is correlated with a molecule's ability to permeate cell membranes. mdpi.com

Number of Hydrogen Bond Donors and Acceptors: These influence solubility and receptor binding.

Molar Refractivity (MR): Related to the volume and polarizability of a molecule, which can affect receptor binding. mdpi.com

Software tools like Molinspiration, ChemDraw, SwissADME, and pkCSM are commonly used to predict these properties for novel compounds. mdpi.comresearchgate.net These predictions are often guided by frameworks like Lipinski's "Rule of Five," which provides a set of guidelines for the druglikeness of a molecule based on its physicochemical properties. researchgate.net

For sulfonamide derivatives, computational predictions of these parameters are a standard part of the characterization process. For instance, studies on various sulfonamide series report the predicted values for MW, log P, PSA, and other descriptors to assess their potential as drug candidates. mdpi.comresearchgate.net

Table 2: Predicted Physicochemical Properties for Representative Sulfonamides

| Compound Class | Predicted Properties | Computational Tools Used | Reference |

| Quinoline derivatives with sulfonamide moiety | H-bond donors/acceptors, MW, rotatable bonds, logP, TPSA | Molinspiration, ChemDraw, SwissADME, pkCSM | researchgate.net |

| Sulfonamide-linked derivatives | MW, Molar Refractivity, Density, Polarizability, PSA | Computational tools (unspecified) | mdpi.com |

| General small molecules | log P, Molar Refractivity (MR) | Atom-based contribution methods | researchgate.net |

V. Biological Activities and Mechanistic Investigations of 3 Phenylbenzenesulfonamide Derivatives

Anti-infective Research: Antibacterial and Antiviral Activities

Derivatives of 3-phenylbenzenesulfonamide have demonstrated notable efficacy against a range of infectious agents, including bacteria and viruses. Their mechanisms of action often involve the targeted inhibition of essential microbial enzymes.

Inhibition of Dihydropteroate (B1496061) Synthase (DHPS) in Bacterial Folate Synthesis

A primary mechanism by which sulfonamide-based compounds, including derivatives of this compound, exert their antibacterial effect is through the inhibition of dihydropteroate synthase (DHPS). nih.gov This enzyme is crucial for the de novo synthesis of folic acid in bacteria, a pathway absent in humans who obtain folate from their diet. emerginginvestigators.org DHPS catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate to form 7,8-dihydropteroate, a precursor to folic acid.

Sulfonamides act as competitive inhibitors of DHPS, structurally mimicking the natural substrate pABA. emerginginvestigators.org By binding to the active site of the enzyme, these derivatives prevent the incorporation of pABA, thereby halting the folate synthesis pathway. This disruption of folate metabolism ultimately inhibits the production of essential nucleic acids and amino acids, leading to a bacteriostatic effect. nih.gov Research has focused on designing novel sulfonamides that can overcome resistance mechanisms, which often arise from mutations in the DHPS enzyme. For instance, a series of N-sulfonamide 2-pyridone derivatives were synthesized and evaluated for their ability to dually inhibit DHPS and dihydrofolate reductase (DHFR), another key enzyme in the folate pathway. One such compound, 11a , demonstrated potent inhibition of DHPS with an IC50 value of 2.76 µg/mL. nih.gov

Broad-Spectrum Antibacterial Efficacy of Sulfonamide Analogues

The structural versatility of the sulfonamide scaffold has enabled the development of analogues with broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The efficacy of these compounds is often quantified by their minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium.

Studies have shown that modifications to the benzenesulfonamide (B165840) core can significantly impact the antibacterial spectrum and potency. For example, a series of thiopyrimidine-benzenesulfonamide compounds were synthesized and tested against various bacterial strains. mdpi.com Compounds M6 , M19 , M20 , and M25 were identified as having promising broad-spectrum efficacy, particularly against Klebsiella pneumoniae and Pseudomonas aeruginosa. mdpi.com Another study investigating sulfonamide derivatives against clinical isolates of Staphylococcus aureus found that compounds I [N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid] and II [N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzensulfonamid] exhibited strong antibacterial activity, with MIC values ranging from 32 to 512 µg/mL depending on the isolate. nih.gov

| Compound | Target Organism | Activity (MIC in µg/mL) |

|---|---|---|

| Compound I [N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid] | Staphylococcus aureus (reference strain) | 32 |

| Compound II [N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzensulfonamid] | Staphylococcus aureus (reference strain) | 64 |

| Compound 11a | Staphylococcus aureus | 31.25 |

| Compound 11a | Escherichia coli | 31.25 |

| Compound M6 | Klebsiella pneumoniae | - |

| Compound M19 | Klebsiella pneumoniae | - |

| Compound M20 | Pseudomonas aeruginosa | - |

| Compound M25 | Pseudomonas aeruginosa | - |

Antiviral Activity against Specific Pathogens (e.g., HIV-1)

Beyond their antibacterial properties, derivatives of this compound have been investigated for their antiviral potential, particularly against the human immunodeficiency virus type 1 (HIV-1). The HIV-1 capsid (CA) protein, which plays critical roles in both the early and late stages of the viral life cycle, has emerged as a promising target for antiviral therapy.

Researchers have designed and synthesized phenylalanine derivatives containing a benzenesulfonamide moiety as inhibitors of the HIV-1 CA protein. These compounds are often developed as analogues of the known CA inhibitor PF-74. Structure-activity relationship studies have led to the identification of potent inhibitors with improved antiviral activities. For instance, compound 11l , a phenylalanine derivative with a piperazinone moiety, exhibited an EC50 value of 31 nM against HIV-2ROD, which was significantly more potent than the lead compound PF-74. albany.edu Another study on phenylalanine derivatives identified compound V-25i with an EC50 of 2.57 µM and II-13c with an EC50 of 5.14 µM against HIV-1. nih.gov These compounds have been shown to bind to the HIV-1 CA protein, disrupting its function and thereby inhibiting viral replication. albany.edunih.gov

| Compound | Target Virus | Activity (EC50) |

|---|---|---|

| PF-74 | HIV-1 | 0.42 µM |

| Compound II-13c | HIV-1 | 5.14 µM |

| Compound V-25i | HIV-1 | 2.57 µM |

| Compound 11l | HIV-2ROD | 31 nM |

Enzyme Modulatory Research

The this compound scaffold has also proven to be a valuable template for the design of potent and selective enzyme inhibitors, targeting key players in various physiological and pathological processes.

Carbonic Anhydrase (CA) Isozyme Inhibition: Selectivity and Potency Profiling

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in numerous physiological processes, and the inhibition of specific CA isozymes has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer. Benzenesulfonamides are a well-established class of CA inhibitors.

Research has focused on developing benzenesulfonamide derivatives with high potency and selectivity for specific CA isozymes. For example, a series of novel benzenesulfonamides were synthesized and evaluated for their inhibition of various human CA (hCA) isozymes. nih.gov These compounds showed medium potency against the cytosolic isoforms hCA I and II, with inhibition constants (Ki) ranging from 41.5 to 1500 nM for hCA I and 30.1 to 755 nM for hCA II. nih.gov Notably, they exhibited low nanomolar to subnanomolar inhibition of the tumor-associated isoforms hCA IX and hCA XII, with Ki values ranging from 1.5 to 38.9 nM and 0.8 to 12.4 nM, respectively. nih.gov Another study on aromatic sulfonamides reported IC50 values in the nanomolar range for the inhibition of hCA I, hCA II, hCA IV, and hCA XII. nih.gov

| Compound Class | Target Isozyme | Inhibition Constant (Ki or IC50) |

|---|---|---|

| Novel benzenesulfonamides | hCA I | 41.5 - 1500 nM (Ki) |

| Novel benzenesulfonamides | hCA II | 30.1 - 755 nM (Ki) |

| Novel benzenesulfonamides | hCA IX | 1.5 - 38.9 nM (Ki) |

| Novel benzenesulfonamides | hCA XII | 0.8 - 12.4 nM (Ki) |

| Aromatic sulfonamides | hCA I, II, IV, XII | 58 - 740 nM (IC50) |

Histone Deacetylase (HDAC) Inhibition and Epigenetic Modulation

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histone and non-histone proteins. The inhibition of HDACs has emerged as a promising strategy for cancer therapy. Sulfonamide-containing compounds have been explored as HDAC inhibitors.

Several studies have reported the design and synthesis of novel sulfonamide derivatives with potent HDAC inhibitory activity. For instance, a series of HDAC6 inhibitors based on a 3-hydroxy-isoxazole zinc binding group identified a compound with an IC50 of 700 nM. nih.gov Another study on researchgate.net-shogaol derivatives identified compounds 5j and 5k as potent HDAC inhibitors with IC50 values of 51 µM and 65 µM, respectively. nih.gov These compounds exert their anticancer effects by inducing changes in gene expression, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.

| Compound | Target | Activity (IC50) |

|---|---|---|

| Compound 23 | HDAC6 | 700 nM |

| Compound 5j | HDAC | 51 µM |

| Compound 5k | HDAC | 65 µM |

Receptor Agonism and Antagonism Studies

The free fatty acid receptor 4 (FFA4), also known as GPR120, has emerged as a significant therapeutic target for metabolic diseases like type 2 diabetes. researchgate.net This G-protein-coupled receptor (GPCR) is activated by long-chain fatty acids and plays a role in glucose homeostasis, anti-inflammatory responses, and the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). nih.govnih.gov

Research into synthetic ligands for this receptor has led to the design and synthesis of N-phenylbenzenesulfonamide derivatives as potent and selective FFA4 agonists. researchgate.net Structure-activity relationship (SAR) studies have explored various modifications to the phenylbenzenesulfonamide scaffold to optimize agonistic activity. In one study, a series of compounds featuring an SO2-N linkage were developed. Among these, compound 2m demonstrated significant FFA4 agonistic activity with a pEC50 of 5.66 ± 0.04 and displayed over 46-fold selectivity against the related free fatty acid receptor 1 (FFA1). researchgate.net Further studies on non-acidic sulfonamide FFA4 agonists have identified compounds that show full agonist activity on FFA4 with complete selectivity over FFA1. researchgate.net These findings underscore the potential of the phenylbenzenesulfonamide scaffold in developing orally efficacious FFA4 agonists for the regulation of metabolic processes. researchgate.net

Table 2: FFA4 Agonistic Activity of N-Phenylbenzenesulfonamide Derivatives

| Compound | Linkage Type | pEC50 (FFA4) | Selectivity vs. FFA1 |

|---|---|---|---|

| Compound 2m | SO2-N | 5.66 ± 0.04 | >46-fold |

The progesterone (B1679170) receptor (PR) is a nuclear receptor that plays a critical role in female reproductive health. Antagonists of the PR are valuable for treating various conditions, including uterine leiomyoma, endometriosis, and certain cancers. nih.govnih.gov In the search for novel, nonsteroidal PR modulators, N-(4-phenoxyphenyl)benzenesulfonamide derivatives have been identified as a promising new class of PR antagonists. nih.govnih.gov

The benzenesulfonanilide skeleton serves as a novel scaffold for these antagonists. Through structural development and optimization, researchers identified that specific substitutions on the benzenesulfonyl group are crucial for potent activity. For example, the 3-chlorobenzenesulfonyl derivative 20a was used as a lead compound. Further modifications led to the discovery that the 3-trifluoromethyl derivative 32 exhibited the most potent PR-antagonistic activity. nih.govnih.gov This compound demonstrated a high binding affinity for the progesterone receptor and, importantly, showed selectivity over the androgen receptor (AR). nih.gov The unique structure of these N-(4-phenoxyphenyl)benzenesulfonamide derivatives distinguishes them from other known nonsteroidal PR antagonists. nih.govnih.gov

Table 3: PR-Antagonistic Activity of N-Substituted Sulfonanilide Derivatives

| Compound | Substituent at position 3 of Benzenesulfonyl Group | PR-Antagonistic Activity (IC50, nM) |

|---|---|---|

| 20a | -Cl | 11 |

| 28 | -F | 14 |

| 29 | -Br | 12 |

| 30 | -NO2 | 16 |

| 32 | -CF3 | 7.5 |

Intracellular Signaling Pathway Modulation

Phosphoinositide-specific phospholipase C (PLC) is a pivotal enzyme in cellular signal transduction. nih.gov It hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.com IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in the intracellular calcium concentration, which modulates a vast array of cellular processes. mdpi.comunits.it

A specific benzenesulfonamide derivative, 2,4,6-trimethyl-N-(meta-3-trifluoromethyl-phenyl)-benzenesulfonamide (m-3M3FBS), has been identified as the first known direct activator of PLC. nih.gov In studies using human neutrophils, m-3M3FBS was shown to stimulate a transient increase in intracellular Ca2+ concentration and promote the formation of inositol phosphates, confirming its action on PLC. nih.gov This activation appears to be independent of heterotrimeric G proteins and shows no isoform specificity, as m-3M3FBS was found to activate purified PLC isoforms β2, β3, γ1, γ2, and δ1 in vitro. nih.gov Subsequent research has shown that m-3M3FBS significantly increases vascular smooth muscle cell reactivity by enhancing calcium influx from both intracellular and extracellular stores. nih.gov

Table 4: Effect of m-3M3FBS on PLC and Calcium Signaling

| Compound | Target Enzyme | Mechanism of Action | Downstream Effect |

|---|---|---|---|

| m-3M3FBS | Phospholipase C (PLC) | Direct activation of multiple PLC isoforms (β2, β3, γ1, γ2, δ1). nih.gov | Stimulates formation of inositol phosphates and increases intracellular Ca2+ concentration. nih.govnih.gov |

The Wnt/β-catenin signaling pathway is a highly conserved pathway that plays a crucial role in embryonic development and adult tissue homeostasis. chemdiv.com Its aberrant activation is a hallmark of many cancers, leading to the proliferation and survival of tumor cells. nih.gov This makes the pathway an attractive target for the development of new anticancer agents. Dysregulation often involves the stabilization and nuclear accumulation of β-catenin, which then associates with T-cell factor (TCF)/lymphoid enhancer-binding factor (LEF) transcription factors to activate target genes like c-Myc and Cyclin-D1. nih.govmdpi.com

Several studies have identified this compound derivatives as potent inhibitors of this pathway. For example, a series of N-(heterocyclylphenyl)benzenesulfonamides were synthesized and shown to robustly inhibit β-catenin signaling. nih.gov In luciferase reporter assays using SW480 and HCT116 colon cancer cells, which have a hyperactive Wnt/β-catenin pathway, several of these compounds strongly reduced luciferase activity. Compound 9 was identified as the most potent inhibitor in HCT116 cells, with an EC50 of 24 µM. nih.gov

In another study, a pyrrole (B145914) derivative, 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide (Compound 15 ), was found to be a dual-target inhibitor, acting on both human carbonic anhydrase (hCA) XII and the Wnt/β-catenin signaling pathway. nih.gov This compound effectively suppressed the Wnt/β-catenin pathway and its target genes, and inhibited the growth of HCT116 colorectal carcinoma cells with an IC50 of 8.7 µM. nih.gov These findings highlight the potential of the this compound scaffold in designing inhibitors that can interfere with aberrant cellular proliferation driven by the Wnt/β-catenin pathway. nih.govnih.gov

Table 5: Inhibition of Wnt/β-Catenin Signaling by Phenylbenzenesulfonamide Derivatives

| Compound | Cell Line | Inhibitory Activity | Reference |

|---|---|---|---|

| Compound 9 (N-(heterocyclylphenyl)benzenesulfonamide) | HCT116 | EC50 = 24 µM | nih.gov |

| Compound 9 (N-(heterocyclylphenyl)benzenesulfonamide) | SW480 | EC50 = 34 µM | nih.gov |

| Compound 15 (Pyrrole derivative) | HCT116 | IC50 = 8.7 µM | nih.gov |

Apoptosis Induction Mechanisms in Cell Lines

Derivatives of this compound have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines through multiple intricate mechanisms. The primary pathways involved are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often triggered by an increase in intracellular reactive oxygen species (ROS).

A novel aminobenzenesulfonamide derivative, designated as 3c, has demonstrated significant effects in colorectal cancer (CRC) cells, such as HT-29 and SW620. Treatment with this compound leads to an increase in ROS production, which disrupts the cellular redox balance by decreasing levels of NADPH and glutathione. This oxidative stress triggers the intrinsic apoptotic pathway. Key events in this pathway include the increased expression of the pro-apoptotic protein Bax and the tumor suppressor p53, alongside decreased expression of anti-apoptotic proteins Bcl-2 and Bcl-xL. This shift in the Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c release subsequently activates a cascade of caspase enzymes, beginning with the initiator caspase-9, which in turn activates the executioner caspases-3 and -6. The activation of these caspases leads to the cleavage of essential cellular proteins, such as poly(ADP-ribose) polymerase (PARP), impairing DNA repair and ensuring the finality of the apoptotic process.

In acute leukemia cell lines like K562 and Jurkat, a 2,4-dinitrobenzenesulfonamide (B1250028) derivative known as S1 has been shown to activate both extrinsic and intrinsic apoptotic pathways. In K562 cells, S1 induces cell cycle arrest at the G2/M phase and increases the expression of the Fas death receptor (FasR), a key component of the extrinsic pathway. Simultaneously, it triggers the intrinsic pathway through the loss of mitochondrial membrane potential and increased expression of the Apoptosis-Inducing Factor (AIF). While Bcl-2 and Bax expression levels were not significantly altered in these leukemia cells, the activation of caspase-3 was confirmed in K562 cells. In Jurkat cells, the mechanism was confined to the intrinsic pathway, marked by mitochondrial potential loss and a reduction in the expression of Survivin, an inhibitor of apoptosis protein (IAP).

Further studies on other sulfonamide derivatives have reinforced these findings, showing induced mRNA expression of pro-apoptotic genes for caspases-3, -8, and -9 in hepatocellular, breast, and colon cancer cell lines. The activation of caspase-8 is a hallmark of the extrinsic pathway, indicating that some derivatives can engage this pathway, which is typically initiated by the binding of extracellular death ligands to transmembrane receptors. The collective evidence suggests that this compound derivatives are versatile pro-apoptotic agents that can exploit various cellular signaling networks to induce cancer cell death.

Table 1: Apoptotic Mechanisms of Benzenesulfonamide Derivatives in Various Cancer Cell Lines

| Derivative | Cell Line(s) | Key Mechanisms and Observations |

|---|---|---|

| Compound 3c (aminobenzenesulfonamide derivative) | HT-29, SW620 (Colorectal) | Increased ROS production; Decreased NADPH & glutathione; Increased Bax & p53 expression; Decreased Bcl-2 & Bcl-xL expression; Cytochrome c release; Activation of caspases-9, -3, and -6; PARP cleavage. |

| Compound S1 (2,4-dinitrobenzenesulfonamide derivative) | K562 (Leukemia) | G2/M cell cycle arrest; Activation of extrinsic pathway (increased FasR); Activation of intrinsic pathway (loss of mitochondrial potential, increased AIF); Caspase-3 activation. |

| Compound S1 (2,4-dinitrobenzenesulfonamide derivative) | Jurkat (Leukemia) | G0/G1 cell cycle arrest; Activation of intrinsic pathway (loss of mitochondrial potential); Reduced Survivin expression. |

| Various Sulfonamide Derivatives | HepG2 (Hepatocellular), MCF-7 (Breast), Colo-205 (Colon) | Increased mRNA expression of pro-apoptotic genes: caspase-3, caspase-8, and caspase-9. |

Structure-Activity Relationship (SAR) and Rational Design of this compound Derivatives

The development of this compound derivatives as potent and selective therapeutic agents relies heavily on understanding their structure-activity relationships (SAR) and employing rational design principles. By systematically modifying the chemical structure and observing the corresponding changes in biological efficacy, researchers can optimize lead compounds for enhanced performance.

Influence of Substituent Effects on Biological Efficacy

The type and position of substituents on the aromatic rings of the benzenesulfonamide scaffold play a critical role in determining the molecule's biological activity. SAR studies have provided clear insights into how different functional groups influence the anticancer potency of these derivatives. nih.gov

In one study focusing on imidazole (B134444) derivatives bearing a benzenesulfonamide moiety, it was found that halogen substituents significantly enhanced cytotoxicity against triple-negative breast cancer (MDA-MB-231) and malignant melanoma (IGR39) cell lines. mdpi.com Specifically, compounds with a 4-chloro or 3,4-dichloro substitution on the benzene (B151609) ring were consistently among the most active. mdpi.com Conversely, derivatives containing a cyano group in the phenyl ring were generally the least active. mdpi.com This suggests that electron-withdrawing and lipophilic groups like halogens are beneficial for activity in this series.

Another investigation into 1,4-benzenesulfonamide derivatives as inhibitors of the glyoxalase I (Glx-I) enzyme revealed distinct SAR trends. Shifting a diazenyl moiety from the meta to the para position relative to the sulfonamide group led to a decrease in inhibitory activity. dovepress.com However, the introduction of specific substituents on a secondary ring system could dramatically enhance potency. For instance, an (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid derivative (compound 26) showed potent Glx-I inhibition with an IC₅₀ value of 0.39 μM. dovepress.com This highlights that the interplay between the core scaffold and peripheral substituents is crucial for biological efficacy.

Furthermore, studies on anti-influenza inhibitors based on a benzenesulfonamide structure showed that adding fluorine or chlorine substituents resulted in a 3- to 5-fold increase in inhibitory potency compared to the parent compound. nih.gov In contrast, substitutions with methyl, methoxyl, or trifluoromethyl groups generally led to reduced antiviral activity. nih.gov These findings underscore the principle that specific, often halogen-based, substitutions can be key to enhancing the biological efficacy of benzenesulfonamide derivatives.

Table 2: Influence of Substituents on the Anticancer Activity of Benzenesulfonamide Derivatives

| Parent Scaffold | Substituent(s) | Target/Cell Line | Effect on Biological Efficacy |

|---|---|---|---|

| Benzenesulfonamide-imidazole | 4-Chloro or 3,4-Dichloro on benzene ring | MDA-MB-231, IGR39 | Increased cytotoxicity mdpi.com |

| Benzenesulfonamide-imidazole | Cyano group on phenyl ring | MDA-MB-231, IGR39 | Decreased cytotoxicity mdpi.com |

| 1,4-Benzenesulfonamide-diazenyl | Hydroxyl and Carboxyl groups on secondary ring | Glyoxalase I Enzyme | Increased inhibitory potency dovepress.com |

| Benzenesulfonamide (Anti-influenza) | Fluoro or Chloro substitution | Influenza A Virus | Increased inhibitory potency nih.gov |

| Benzenesulfonamide (Anti-influenza) | Methyl, Methoxyl, or CF₃ substitution | Influenza A Virus | Decreased inhibitory potency nih.gov |

Bioisosteric Replacements in Lead Optimization

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to improve the potency, selectivity, and pharmacokinetic properties of a lead compound by substituting one functional group with another that has similar physicochemical characteristics. researchgate.netcambridgemedchemconsulting.com This approach has been effectively applied in the optimization of benzenesulfonamide derivatives.

In the design of novel carbonic anhydrase IX (CA IX) inhibitors, which are relevant anticancer targets, the 1,3,5-triazine (B166579) ring has been successfully incorporated as a bioisosteric replacement for other previously reported cyclic linkers. nih.gov This rigid cyclic linker, positioned between the zinc-binding benzenesulfonamide head and a lipophilic tail, serves to orient the different parts of the molecule optimally within the enzyme's active site, leading to enhanced inhibitory activity. nih.gov The flexibility in substituting various groups onto the triazine ring allows for fine-tuning of the compound's properties. nih.gov

Another common bioisosteric replacement for the sulfonamide group itself is the sulfoximine (B86345) motif. Sulfoximines can offer advantages in modulating physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties while maintaining the key interactions of the original sulfonamide. drughunter.com For sulfonamides that are metabolically labile, a gem-dimethylsulphone group has been used as a stable bioisostere, successfully retaining potency against targets like the Cav2.2 ion channel while reducing metabolic breakdown. cambridgemedchemconsulting.com

Design Principles for Enhanced Target Selectivity and Potency

The rational design of this compound derivatives combines SAR data, bioisosteric replacement strategies, and computational tools to create molecules with superior potency and selectivity for their intended biological targets. rsc.org A key objective is to maximize interactions with the target protein while minimizing off-target effects that can lead to toxicity.

Targeting Isoform Selectivity: A significant challenge in designing inhibitors for enzymes like carbonic anhydrases (CAs) is achieving selectivity for the tumor-associated isoforms (e.g., CA IX and XII) over the ubiquitous off-target isoforms (e.g., CA I and II). rsc.orgunifi.it Design principles to achieve this involve exploiting structural differences in the active sites of the isoforms. By attaching various lipophilic tails to the benzenesulfonamide scaffold, often via linkers, it is possible to create derivatives that extend into regions of the active site that differ between isoforms. nih.govunifi.it Computational studies, including molecular docking and molecular dynamics (MD) simulations, are instrumental in rationalizing these SARs and predicting which moieties will confer the highest selectivity. tandfonline.com

Computational and Molecular Docking Studies: Molecular docking has become an indispensable tool for predicting how a ligand will bind to the active site of a target protein. nih.govnih.gov By simulating the binding of virtual libraries of benzenesulfonamide derivatives to a target's crystal structure (e.g., FGFR2 kinase, a breast cancer target), researchers can prioritize the synthesis of compounds with the highest predicted binding affinities. chemmethod.com These studies provide insights into key molecular interactions, such as hydrogen bonds and π-π stacking, that contribute to binding energy. tandfonline.com For example, docking studies of potent 1,4-benzenesulfonamide derivatives into the Glx-I active site helped to illustrate their binding mode and rationalize their high inhibitory activity. dovepress.com

Optimizing Physicochemical Properties: Beyond target binding, rational design focuses on improving drug-like properties. This includes modulating lipophilicity to ensure proper absorption and distribution, as well as engineering metabolic stability to increase the drug's half-life. nih.gov For instance, the introduction of chloro substituents on the phenyl ring of certain benzenesulfonamide derivatives not only increased potency but also reduced metabolic clearance in pharmacokinetic studies. nih.gov Computational ADMET (absorption, distribution, metabolism, excretion, and toxicity) analysis is often used alongside experimental data to predict the pharmacological profile of designed compounds and select candidates with a higher probability of success in clinical development. nih.gov

By integrating these design principles, researchers can move beyond serendipitous discovery and rationally engineer this compound derivatives with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles for therapeutic applications.

Vi. Advanced Applications and Future Research Perspectives for 3 Phenylbenzenesulfonamide

Contributions to Advanced Materials Science

The unique properties of benzenesulfonamide (B165840) derivatives have made them valuable components in the development of advanced functional materials. Their applications span from recording technologies to the emerging field of biomaterials.

Recording Materials

Derivatives of benzenesulfonamide are utilized as color-developing agents in thermal and pressure-sensitive recording materials. google.comgoogle.com Specifically, N-(2-(3-phenylureido)phenyl)benzenesulfonamide has been identified as a non-phenol compound that serves as an effective color developer. google.comgoogle.com This compound offers excellent color-developing performance, heat resistance, and resistance to plasticizers. google.comgoogle.com Its non-phenolic nature is a significant advantage, providing a safer alternative for recording materials without the risk of endocrine disruption. google.com

These recording materials function through the reaction of a color-forming dye, often a leuco dye, with an acidic color-developing agent like N-(2-(3-phenylureido)phenyl)benzenesulfonamide. google.com This interaction produces a visible color. Such materials are widely used in applications like thermal paper for receipts and pressure-sensitive copying paper. google.comgoogle.com Research has also focused on different crystalline forms (polymorphs) of N-(2-(3-phenylureido)phenyl)benzenesulfonamide, which can be used alone or in combination to optimize the performance of the recording material. google.comgoogle.com

| Component | Example Compound/Material | Function | Reference |

|---|---|---|---|

| Color Developer | N-(2-(3-phenylureido)phenyl)benzenesulfonamide | Reacts with color former to produce an image. | google.comgoogle.com |

| Color Former | Leuco dyes (e.g., fluorane, phthalide, triphenylmethane (B1682552) dyes) | Remains colorless until it reacts with the developer. | google.com |

| Filler | Silica, clay, kaolin, calcium carbonate, titanium oxide | Improves the physical properties of the recording material. | google.com |

Biomaterials